Product packaging for Hept-1-enyl acetate(Cat. No.:CAS No. 17574-85-5)

Hept-1-enyl acetate

Cat. No.: B101518
CAS No.: 17574-85-5
M. Wt: 156.22 g/mol
InChI Key: JMFFUDMJDZXYCT-BQYQJAHWSA-N
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Description

Contextualizing Hept-1-enyl Acetate (B1210297) within Unsaturated Ester Chemistry Research

Unsaturated esters, such as hept-1-enyl acetate, are a class of organic compounds characterized by a carbon-carbon double bond within the alcohol-derived portion of the ester. Their reactivity is primarily dictated by the interplay between the ester functional group and the alkene moiety. Research in this area often focuses on the synthesis, stereochemistry, and potential applications of these molecules, which can range from flavor and fragrance agents to insect pheromones.

This compound, with its terminal double bond, is an isomer of more commonly studied compounds like hept-2-enyl acetate and hept-3-enyl acetate. These related compounds are recognized for their fruity and tropical scent profiles and are utilized in the flavor and fragrance industry. chemeo.com For instance, (E)-2-hepten-1-yl acetate is noted for its sweet, waxy notes reminiscent of kiwi and pineapple. chemeo.com The position of the double bond significantly influences the molecule's chemical and sensory properties.

The study of unsaturated esters is also prominent in the field of chemical ecology. Many insect sex pheromones are long-chain unsaturated acetates. chemeo.com For example, various dodecenyl acetates are components of the sex pheromones of moths like Grapholitha molesta. researchgate.net Research in this area involves the identification, synthesis, and field testing of these compounds for pest management applications. chemeo.com While there is no direct evidence of this compound being a pheromone, the study of its isomers and other alkenyl acetates provides a framework for understanding its potential biological activity.

Historical Perspectives on this compound and Related Compounds in Chemical Inquiry

The historical development of synthetic methods for unsaturated esters provides a backdrop for understanding the study of compounds like this compound. Early research in the 20th century laid the groundwork for the synthesis of complex organic molecules. For instance, the work of Mannich and Davidsen in 1936 on the synthesis of enamines was a significant step in the development of methods for forming carbon-carbon bonds, which is fundamental to the synthesis of unsaturated compounds. scholaris.ca

The mid to late 20th century saw the development of more sophisticated and stereoselective synthetic methods. The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, became a cornerstone for the synthesis of alkenes with defined stereochemistry. This reaction is a key step in the synthesis of many unsaturated acetates, including insect pheromones. nih.gov For example, the synthesis of (E,Z)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European grapevine moth, utilizes a stereoselective Wittig reaction. nih.gov

More recent research has focused on the development of catalytic methods for the synthesis of unsaturated esters. Palladium-catalyzed reactions, for instance, have been developed for the acetoxylation of alkenes to form allylic acetates. researchgate.net Additionally, research into the catalytic conversion of enol acetates or ketones into chiral acetates using enzymes and metal complexes has provided efficient routes to enantiomerically pure compounds. nih.gov These advancements in synthetic methodology are crucial for the preparation and study of specific isomers of compounds like this compound.

Detailed Research Findings

While specific research on this compound is limited, data for the compound and its isomers have been compiled from various chemical databases.

Physicochemical Properties of this compound and Its Isomers

PropertyThis compound(E)-2-Hepten-1-yl acetate(E)-3-Hepten-1-yl acetate
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂ scielo.brC₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol 156.22 g/mol
CAS Number 35468-97-4 thegoodscentscompany.com16939-73-41576-77-8 parchem.com
Boiling Point 193.86 °C (est.) thegoodscentscompany.com-55-57 °C @ 3 mmHg parchem.com
Flash Point 60.70 °C (est.) thegoodscentscompany.com73.89 °C chemeo.com73.33 °C thegoodscentscompany.com
Density -0.889-0.895 g/cm³ @ 25°C chemeo.com0.885-0.887 g/cm³ @ 20°C thegoodscentscompany.com
Refractive Index -1.428-1.434 @ 20°C chemeo.com1.429-1.432 @ 20°C parchem.com

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, for related compounds like 6-heptenyl acetate, 1H NMR, Mass Spectrometry, and IR spectra are documented. nih.gov Such data is crucial for the structural elucidation and identification of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B101518 Hept-1-enyl acetate CAS No. 17574-85-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17574-85-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(E)-hept-1-enyl] acetate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

JMFFUDMJDZXYCT-BQYQJAHWSA-N

SMILES

CCCCCC=COC(=O)C

Isomeric SMILES

CCCCC/C=C/OC(=O)C

Canonical SMILES

CCCCCC=COC(=O)C

Other CAS No.

35468-97-4

Synonyms

(E)-1-Acetoxy-1-heptene

Origin of Product

United States

Synthetic Strategies for Hept 1 Enyl Acetate

Chemical Synthesis Methodologies

The chemical synthesis of hept-1-enyl acetate (B1210297) can be achieved through various routes, ranging from classical esterification reactions to more advanced catalytic processes. These methods offer different advantages in terms of yield, selectivity, and scalability.

Conventional Esterification Approaches for Hept-1-enyl Acetate Production

The most direct and conventional method for synthesizing this compound is through the esterification of its corresponding alcohol, hept-1-en-1-ol. This approach typically involves reacting the alcohol with an acylating agent such as acetic acid or its more reactive derivatives, acetic anhydride (B1165640) or acetyl chloride. vulcanchem.comontosight.ai

When using acetic acid, the reaction is a classic Fischer-Speier esterification, which requires an acid catalyst, like sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl group of the acetic acid, thereby making it more electrophilic for the attack by the hydroxyl group of hept-1-en-1-ol. vulcanchem.com This reaction is reversible, and to drive it towards the product side, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation.

A more efficient and often faster method involves the use of acetic anhydride or acetyl chloride. vulcanchem.comscentree.co These reagents are more reactive than acetic acid. The reaction with acetyl chloride produces hydrochloric acid as a byproduct, which can be neutralized by a base. When acetic anhydride is used, the reaction can be catalyzed by an acid and yields acetic acid as a byproduct. vulcanchem.com These methods are generally irreversible and proceed to completion, often providing higher yields than direct esterification with acetic acid.

Table 1: Comparison of Conventional Esterification Reagents

Acylating Agent Catalyst Byproduct Key Characteristics
Acetic Acid Strong Acid (e.g., H₂SO₄) Water Reversible; requires water removal for high yield.
Acetic Anhydride Acid Catalyst (optional) Acetic Acid Irreversible; generally provides good yields. vulcanchem.com

Advanced Synthetic Routes and Novel Reagents in this compound Preparation

Beyond conventional esterification, advanced synthetic strategies offer alternative pathways to this compound, often providing greater control and efficiency. One such approach involves the isomerization of ω-alkenylboronates. For instance, ruthenium catalysts can be used to isomerize homoallylboronates to their corresponding vinylboronate isomers with high stereoselectivity. rsc.org This vinylboronate can then be a precursor to the desired alkenyl acetate through subsequent functionalization steps.

Another advanced route draws from methodologies developed for the synthesis of insect pheromones, many of which are unsaturated acetates. researchgate.net These syntheses can start from common, simple building blocks like prop-2-yn-1-ol. Through a series of reactions involving the formation of dianions and coupling with appropriate electrophiles, a carbon skeleton like that of this compound can be constructed, followed by functional group manipulations to yield the final product. researchgate.net

Stereoselective Synthesis of this compound Isomers

The double bond in this compound can exist as one of two geometric isomers: (E)-hept-1-enyl acetate (trans) or (Z)-hept-1-enyl acetate (cis). The synthesis of a specific isomer requires stereoselective methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating stereodefined double bonds. researchgate.net For example, a stereospecific synthesis of a (Z,E)-dienyl acetate has been achieved through sequential palladium-catalyzed cross-coupling reactions between organozinc reagents and 1,2-dibromoethylene, followed by a stereoselective semi-hydrogenation of a dienynic intermediate. researchgate.net A similar strategy could be adapted to selectively synthesize either the (E) or (Z) isomer of this compound.

Furthermore, the previously mentioned ruthenium-catalyzed isomerization of alkenylboronates demonstrates high stereoselectivity, predominantly forming the (E)-isomer. rsc.org This method provides a direct route to (E)-vinylboronates, which are valuable intermediates for accessing the (E)-hept-1-enyl acetate.

Table 2: Example of a Stereoselective Isomerization Reaction

Catalyst Substrate Type Solvent Temperature Time Yield (Isomer) E/Z Ratio Reference

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers an environmentally friendly alternative to chemical synthesis, often proceeding under mild conditions with high selectivity. Enzymes, particularly lipases, are well-suited for the synthesis of esters like this compound.

Lipase-Mediated Esterification for this compound Formation

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. mdpi.comthieme-connect.de This makes them ideal biocatalysts for producing this compound from hept-1-en-1-ol and an acyl donor.

A common strategy is transesterification, using an enol acetate like vinyl acetate as the acyl donor. nih.gov The reaction produces acetaldehyde, which tautomerizes to its keto form, effectively making the reaction irreversible and driving it towards the product. tandfonline.com Lipases such as Candida antarctica lipase (B570770) B (CALB) are particularly robust and efficient for this purpose. tandfonline.com These enzymatic reactions are known for their high chemo-, regio-, and enantioselectivity. mdpi.comscirp.org The use of hydrophobic organic solvents like hexane (B92381) is often favored as it can enhance the binding of hydrophobic substrates to the lipase. scirp.org

Enzyme Immobilization Techniques for Enhanced this compound Synthesis

For industrial applications, the reusability and stability of the enzyme are crucial. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support material. mdpi.comnih.gov This facilitates easy separation of the catalyst from the reaction mixture and often enhances the enzyme's stability under operational conditions. mdpi.com

There are several methods for immobilization:

Adsorption: This involves the physical binding of the enzyme to the surface of a carrier via weak interactions like van der Waals forces or hydrophobic interactions. nih.gov It is a simple and cheap method, and often preserves the enzyme's activity well. Hydrophobic resins, such as polymethyl methacrylate, are common supports for lipases. mdpi.com The commercially available and widely used biocatalyst Novozym 435 is Candida antarctica lipase B adsorbed onto a macroporous acrylic resin. mdpi.commdpi.com

Covalent Bonding: This method forms strong, stable chemical bonds between the enzyme and the support. nih.gov Functional groups on the enzyme's surface (e.g., amino groups) react with activated groups on the carrier (e.g., epoxy groups). mdpi.com

Entrapment: The enzyme is physically enclosed within a polymeric network or a membrane, such as a gel lattice or microcapsule. nih.gov This method prevents the enzyme from leaching while allowing the substrate and product to diffuse. mdpi.com

Cross-Linking: Enzymes are linked together using a bifunctional reagent to form insoluble aggregates. This creates a carrier-free immobilized enzyme. nih.gov

The use of immobilized lipases, such as Novozym 435, has proven highly effective in the synthesis of various short-chain esters, achieving high yields and allowing for the catalyst to be recycled over multiple batches. mdpi.com

Table 3: Common Enzyme Immobilization Techniques

Method Description Bonding Type Advantages Disadvantages
Adsorption Enzyme binds to the carrier surface. nih.gov Weak (e.g., hydrophobic, van der Waals) Simple, low cost, high activity retention. nih.gov Can be reversible (leaching). nih.gov
Covalent Bonding Enzyme chemically bonded to the carrier. nih.gov Strong (covalent) Stable, no leaching. nih.gov Can reduce enzyme activity. nih.gov
Entrapment Enzyme trapped within a matrix. mdpi.com Physical confinement Universal for different enzymes. Mass transfer limitations. mdpi.com

Optimization of Biocatalytic Reaction Parameters for this compound Yield

The synthesis of esters such as this compound through biocatalysis, primarily using lipases, presents a green alternative to traditional chemical methods. The efficiency and yield of these enzymatic reactions are highly dependent on several critical parameters. Optimizing these factors is crucial for maximizing product conversion and ensuring the economic viability of the process. Key parameters that are typically optimized include the choice of biocatalyst, reaction temperature, substrate concentration, and reaction time.

The selection of the enzyme is a foundational step. Lipases are the most common biocatalysts for esterification due to their ability to function in non-aqueous media and their high specificity. nih.gov Different lipases from various microbial sources (e.g., Candida antarctica, Rhizomucor miehei, Aspergillus niger) exhibit different activities and stabilities, necessitating an initial screening process to identify the most effective enzyme for the specific substrates, in this case, hept-1-en-1-ol and an acyl donor. redalyc.orgmdpi.com

Temperature significantly influences the rate of reaction and the stability of the enzyme. Generally, an increase in temperature accelerates the reaction rate up to an optimal point. nih.gov Beyond this temperature, the enzyme may begin to denature, leading to a rapid loss of activity and a decrease in product yield. scispace.com For many commonly used lipases, such as Novozym 435 (Candida antarctica lipase B), the optimal temperature for esterification is often found in the range of 40°C to 60°C. mdpi.comscispace.com The thermal stability of the chosen lipase is a key consideration, especially for industrial-scale production where consistent performance is required. elsevier.es

The concentration of the substrates, hept-1-en-1-ol and the acyl donor, is another critical parameter. While a higher substrate concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition, where the enzyme's active sites become saturated, paradoxically slowing down the reaction. cerealsgrains.orgresearchgate.net The molar ratio of the alcohol to the acyl donor also requires optimization. An excess of one substrate can shift the reaction equilibrium towards product formation but may also complicate downstream purification.

Finally, the reaction time must be optimized to achieve maximum conversion without promoting reverse reactions (hydrolysis) or degradation of the product or enzyme. The reaction is typically monitored over time to determine the point at which the yield plateaus. elsevier.es For some lipase-catalyzed esterifications, optimal yields can be achieved in as little as 45 minutes, while others may require several hours. utm.my

The interplay of these parameters necessitates a systematic approach to optimization, often employing statistical methods like Response Surface Methodology (RSM) to efficiently identify the ideal conditions for maximizing the yield of this compound. acs.orgjmb.or.kr

Table 1: Interactive Data on the Effect of Temperature and Substrate Concentration on Biocatalytic Esterification Yield

The following table presents illustrative research findings on how temperature and substrate molar ratio can affect the final yield in a typical lipase-catalyzed esterification reaction.

BiocatalystSubstrate Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion Yield (%)
Immobilized Aspergillus niger Lipase1:1302475
Immobilized Aspergillus niger Lipase1:1402488
Immobilized Aspergillus niger Lipase1:1502492
Immobilized Aspergillus niger Lipase1:1602481
Immobilized Aspergillus niger Lipase3:1502495
Immobilized Aspergillus niger Lipase5:1502494

Table 2: Interactive Data on the Effect of Biocatalyst and Reaction Time on Ester Synthesis

The following table provides representative data demonstrating how the choice of enzyme and the duration of the reaction influence the production of a target ester.

BiocatalystReaction Time (h)Temperature (°C)Substrate Molar Ratio (Alcohol:Acid)Conversion Yield (%)
Novozym 4355401:191
Novozym 43510401:194
Novozym 43524401:194
Lipase from Pseudomonas fluorescens5401:165
Lipase from Pseudomonas fluorescens10401:178
Lipase from Pseudomonas fluorescens24401:185

Natural Occurrence and Biosynthetic Pathways of Hept 1 Enyl Acetate

Identification and Isolation from Biological Sources

The detection of hept-1-enyl acetate (B1210297) in natural sources has been documented, primarily within the plant kingdom.

Occurrence in Plant Metabolites and Extracts

Hept-1-enyl acetate has been identified as a volatile component in the rhizomes of mango ginger (Curcuma amada Roxb.). researchgate.netuliege.benih.gov This plant, belonging to the Zingiberaceae family, is known for its unique aroma that resembles raw mangoes. researchgate.net The essential oil of C. amada is a complex mixture of various volatile organic compounds, and this compound is one of the many compounds contributing to its characteristic scent profile. nih.govresearchgate.nettandfonline.comijfmr.comresearchgate.net

The chemical composition of the essential oil from C. amada rhizomes can vary, but studies have confirmed the presence of this compound among other major constituents like β-myrcene, β-pinene, and ar-curcumene. tandfonline.com

Table 1: Volatile Compounds Identified in Curcuma amada

CompoundChemical ClassReference
This compoundEster uliege.betandfonline.com
β-MyrceneMonoterpene tandfonline.com
β-PineneMonoterpene tandfonline.com
ar-CurcumeneSesquiterpene tandfonline.com
CamphorMonoterpene researchgate.net
1,8-CineoleMonoterpene researchgate.net

Presence in Microbial Systems (e.g., Fungi)

Currently, there is a lack of direct scientific evidence reporting the isolation or identification of this compound as a secondary metabolite from microbial sources such as fungi. While studies on fungi like Eurotium repens have identified complex molecules containing a hept-1-enyl moiety, these are structurally distinct from the simple ester, this compound. nih.govpreprints.orgresearchgate.netresearchgate.net For instance, (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol was isolated from E. repens, but this is a much larger and more complex molecule. nih.govpreprints.org

Detection in Insect Chemical Ecology and Pheromone Research

There is no specific research identifying this compound as a pheromone or a key semiochemical in insect communication. The field of insect chemical ecology has identified numerous acetate esters that function as sex, aggregation, or alarm pheromones. herts.ac.ukjaydevchemicals.comresearchgate.net However, this compound has not been implicated in these roles based on available literature.

Elucidation of Biosynthetic Routes for this compound

The precise biosynthetic pathway for this compound has not been specifically elucidated. However, based on the well-characterized pathways for other volatile esters in plants, a likely route can be inferred. oup.comfrontiersin.orgfrontiersin.org

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of volatile esters in plants generally involves the esterification of an alcohol with an acyl-CoA. oup.comnih.gov Therefore, the immediate precursors for this compound are presumed to be:

Hept-1-en-1-ol

Acetyl-Coenzyme A (Acetyl-CoA)

Hept-1-en-1-ol itself is likely derived from the lipoxygenase (LOX) pathway. researchgate.netuliege.bemdpi.comnih.gov This pathway involves the oxidative cleavage of fatty acids, such as linoleic or linolenic acid, to produce shorter-chain aldehydes and alcohols. mdpi.comnih.gov No specific metabolic flux analysis for the production of this compound has been reported.

Enzymatic Biotransformations Involved in this compound Formation

The final step in the formation of this compound is an esterification reaction catalyzed by an acyltransferase. oup.comfrontiersin.org In plants, this reaction is typically carried out by enzymes from the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases. oup.comfrontiersin.orgmdpi.com These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. oup.com

The specific enzyme responsible for the synthesis of this compound has not been identified. However, the general mechanism would involve an alcohol acetyltransferase (AAT) that utilizes hept-1-en-1-ol and acetyl-CoA as substrates to form this compound. frontiersin.orgfrontiersin.org

Table 2: Inferred Biosynthetic Pathway for this compound

StepReactionPrecursorsProductEnzyme Class
1Fatty Acid Oxidation (Lipoxygenase Pathway)Linoleic/Linolenic AcidHept-1-en-1-olLipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH)
2EsterificationHept-1-en-1-ol, Acetyl-CoAThis compoundAlcohol Acyltransferase (AAT)

Biological Activities and Mechanistic Research of Hept 1 Enyl Acetate

Research on Antimicrobial Activity

While direct studies on Hept-1-enyl acetate (B1210297) are scarce, the broader class of volatile esters, to which it belongs, has been recognized for antimicrobial properties. embrapa.br These compounds are often components of the volatilomes of microorganisms that exhibit antagonistic effects against pathogens. frontiersin.org

Specific antibacterial studies focusing solely on Hept-1-enyl acetate are not prominent in current research. However, many marine and terrestrial bacteria produce VOCs that include various esters, alcohols, and ketones, which demonstrate antibacterial activity. nih.gov For instance, other simple esters like ethyl acetate have been identified as having antimicrobial effects. embrapa.br

The proposed mechanism of action for such volatile compounds generally relates to their lipophilic nature. This characteristic allows them to interact with and disrupt bacterial cell membranes. The primary site of action is likely the plasma membrane, where the compound could alter fluidity, disrupt membrane potential, and interfere with essential proteins embedded within the membrane, leading to growth inhibition. embrapa.br Some VOCs are also believed to exert their effects by changing protein expression within the target pathogen. embrapa.br

Similar to the antibacterial research, dedicated antifungal investigations for this compound are not widely documented. Nevertheless, the antifungal potential of microbial VOCs, which often include a variety of esters, is well-established as a promising alternative to synthetic fungicides. frontiersin.orgresearchgate.net Studies have shown that volatile esters can inhibit the growth of pathogenic fungi. embrapa.br For example, ethyl acetate has been shown to completely suppress the development of the fungus Sclerotinia sclerotiorum at a concentration of 1.2 μL mL⁻¹. embrapa.br

The cellular targets for antifungal VOCs are believed to be multifaceted. The primary mechanism likely involves the disruption of the fungal plasma membrane's integrity due to the compound's ability to dissolve in the lipid bilayer. embrapa.br This can lead to the leakage of intracellular components and a breakdown of vital cellular processes. Furthermore, some evidence suggests that VOCs can interfere with the activity of specific enzymes and alter the expression of proteins essential for fungal growth and development. embrapa.br

Table 1: Antimicrobial Activity of Selected Volatile Esters (Analogues of this compound)

CompoundTarget OrganismObserved EffectReference
Ethyl AcetateSclerotinia sclerotiorum (fungus)Complete inhibition at 1.2 μL mL⁻¹ embrapa.br
2-Methyl-1-butanolSclerotinia sclerotiorum (fungus)Complete inhibition at 0.8 μL mL⁻¹ embrapa.br
3-Methyl-1-butanolSclerotinia sclerotiorum (fungus)Complete inhibition at 0.8 μL mL⁻¹ embrapa.br
2-ButanoneStaphylococcus aureus, Pseudomonas aeruginosa, E. coli (bacteria)Inhibitory activity reported nih.gov

Antibacterial Studies and Proposed Mechanisms of Action

Antiprotozoal Activity Research (e.g., Antimalarial, Antileishmanial)

There is no direct evidence in the reviewed literature of antiprotozoal activity for the simple compound this compound. However, more complex molecules that incorporate the (E)-hept-1-enyl group as part of their structure have demonstrated such properties. For instance, the naturally derived compound (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol has been shown to exhibit moderate antimalarial and antileishmanial activities in vitro. This indicates that the heptenyl structural motif can be a component of larger pharmacologically active molecules, although it does not confirm activity for this compound itself.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies provide valuable insights into how a molecule's chemical structure influences its biological activity. While SAR studies for this compound are not available, research on analogous compounds, such as other alkenyl acetates and substituted esters, reveals important principles.

Chain Length and Unsaturation: In many classes of biologically active lipids, including insect pheromones composed of alkenyl acetates, both the length of the carbon chain and the position of the double bond are critical determinants of activity. nih.gov A change in either of these features can drastically alter the biological effect. nih.gov

Role of the Ester Group: For antifungal coumarin (B35378) derivatives, studies have shown that O-substitution, including the presence of an acetate group, is often essential for activity. mdpi.com The presence of electron-withdrawing groups, like the acetate moiety, combined with a short aliphatic chain, was found to favor antifungal effects. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings from Analogue Classes

Compound ClassStructural FeatureImpact on Biological ActivityReference
Alkenyl Acetates (Moth Pheromones)Carbon chain lengthCritical for specific activity nih.gov
Alkenyl Acetates (Moth Pheromones)Position of double bondCritical for specific activity nih.gov
Hydroxycoumarin DerivativesO-acetylationFavors antifungal activity mdpi.com
Hydroxycoumarin DerivativesShort aliphatic side-chainIncreases antifungal activity compared to longer chains mdpi.com

General Interactions of this compound with Biological Systems

Based on its chemical structure—a moderately lipophilic seven-carbon alkenyl chain attached to an acetate group—the primary interactions of this compound with biological systems are expected to occur at the cellular membrane level.

Esters of fatty acids and other lipophilic molecules tend to intercalate into the lipid bilayers of cell membranes. researchgate.netresearchgate.net This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and permeability. researchgate.net Such changes can disrupt the function of membrane-bound proteins, ion channels, and receptors, leading to a cascade of downstream cellular effects. Studies on other esters, such as phthalates, have shown they can significantly modify the structural and dynamic properties of model membranes. researchgate.net

Another potential interaction within a biological system is the enzymatic hydrolysis of the ester bond. fiveable.me Esterase enzymes, which are ubiquitous in living organisms, could cleave this compound into acetic acid and hept-1-en-1-ol. These metabolites would then have their own distinct biological effects and metabolic fates.

Advanced Analytical Techniques for Hept 1 Enyl Acetate Research

Chromatographic Method Development and Optimization

Chromatographic techniques are fundamental for separating Hept-1-enyl acetate (B1210297) from complex matrices. The optimization of these methods is key to achieving accurate and reproducible results.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like Hept-1-enyl acetate. researchgate.net The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

For the analysis of volatile esters, sample preparation often involves static headspace (HS) extraction or liquid-liquid extraction to isolate the compounds of interest. researchgate.netmdpi.com The prepared sample is then injected into the GC system. Separation is typically achieved on a non-polar capillary column, such as a DB-5ms, which separates compounds based on their boiling points and interaction with the stationary phase. ijpsonline.com The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column. researchgate.net

As components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio. researchgate.net The resulting mass spectrum serves as a molecular fingerprint. Identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established databases like the National Institute of Standards and Technology (NIST) library. acs.org GC-MS can also be used for quantification by integrating the peak area of the total ion chromatogram (TIC). researchgate.net

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

Parameter Setting
Column Non-polar capillary (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injection Mode Split/Splitless (e.g., 1 µL injection volume)
Injector Temp. 250-280 °C
Oven Program Initial temp 50-70°C, ramp at 6-10°C/min to 250-280°C
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-650 amu
MS Interface Temp. 280 °C

This table presents a generalized set of parameters; specific conditions may be optimized based on the sample matrix and analytical objectives. ijpsonline.comresearchgate.net

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for less volatile or thermally sensitive samples. For a moderately non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. sepscience.com

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture. sepscience.comsielc.com A common mobile phase for analyzing esters and unsaturated compounds consists of a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brsielc.com The separation mechanism is based on hydrophobic interactions; more non-polar compounds are retained longer on the column. The method can be validated for parameters like linearity, accuracy, and robustness by making slight, deliberate changes to conditions such as mobile phase composition and flow rate. scielo.br

Detection is commonly performed using an ultraviolet (UV) detector, as the ester functional group exhibits some absorbance at lower UV wavelengths (e.g., 200-220 nm). scielo.brsielc.com For applications requiring mass analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which is particularly useful when dealing with complex mixtures where UV detection alone may not be sufficient for confirmation. sielc.com

Table 2: Representative RP-HPLC Method for Unsaturated Acetate Analysis

Parameter Setting
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 0.8 - 1.0 mL/min
Column Temp. 25 °C
Detection UV at ~216 nm
Injection Volume 10 µL

This table outlines a typical RP-HPLC setup; method development would be required to optimize the separation for this compound specifically. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and precise identification of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. acs.org For this compound, ¹H NMR would provide detailed information about the number of different types of protons and their connectivity.

Key expected signals in the ¹H NMR spectrum would include:

Vinyl Protons: Two signals for the protons on the C1=C2 double bond, with distinct chemical shifts and a characteristic coupling constant for the cis or trans configuration.

Allylic Protons: A signal for the CH₂ group at C3, which would be split by the adjacent vinyl proton.

Methylene (B1212753) Protons: Several overlapping signals for the (CH₂)₃ group in the middle of the alkyl chain.

Terminal Methyl Protons: A triplet signal for the CH₃ group at the end of the chain.

Acetyl Protons: A sharp singlet for the three equivalent protons of the methyl group in the acetate moiety.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the two vinyl carbons, the various methylene carbons in the chain, and the two methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-Hept-1-enyl acetate

Atom Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
CH₃ -CO-O- ~2.0 (s) ~21.0
-CO-O-CH = - ~140.0
-O-CH=CH - ~7.2 (d) ~110.0
=CH-CH₂ - ~5.9 (dt) ~32.0
-CH₂-CH₂ -CH₂- ~2.1 (q) ~28.0
-CH₂-CH₂ -CH₃ ~1.3-1.4 (m) ~31.0
-CH₂ -CH₃ ~1.3-1.4 (m) ~22.5
-CH₂-CH₃ ~0.9 (t) ~14.0
CH₃-C O-O- - ~171.0

Note: These are predicted values based on standard NMR principles and data from analogous structures like (Z)-hept-3-en-1-yne-1,3-diyldibenzene and heptyl acetate; actual experimental values may vary. chemicalbook.comrsc.org

High-Resolution Mass Spectrometry (HRMS), often coupled with GC (GC-HRMS), provides highly accurate mass measurements, which is critical for confirming the elemental composition of a compound. ijpsonline.com Techniques like time-of-flight (TOF) or Orbitrap mass analysis can achieve mass resolutions high enough to distinguish between compounds with the same nominal mass but different elemental formulas. chimia.chresearchgate.net

For this compound (C₉H₁₆O₂), the calculated exact mass is 156.11503 Da. HRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the molecular formula and ruling out other potential isobaric compounds. mdpi.com This level of precision is invaluable in flavor and fragrance analysis, where complex mixtures contain numerous isomers and structurally similar compounds. researchgate.net The combination of retention time from chromatography and the accurate mass from HRMS provides a very high degree of confidence in the identification of trace components. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Development of Novel Analytical Probes and Detection Methods for this compound

Research into novel analytical tools is constantly advancing, with a focus on creating rapid, sensitive, and selective sensors for specific chemical analytes.

While specific probes for this compound are not widely reported, the development of such tools is conceivable based on existing technologies. One approach involves fluorescent probes designed to react with the ester functional group. d-nb.info These probes are typically non-fluorescent initially, but undergo a chemical reaction with the target analyte—in this case, via hydrolysis of the ester group by an enzyme—which releases a fluorophore and produces a "turn-on" fluorescence signal. d-nb.inforesearchgate.netkent.ac.uk The intensity of the fluorescence can be correlated with the concentration of the analyte. The selectivity of such a probe could be tuned by modifying its structure. d-nb.infokent.ac.uk

Another promising area is the development of chemical sensors for volatile organic compounds (VOCs) , often used in devices known as electronic noses. polito.itmdpi.com These sensors can be based on various materials, including metal-oxide semiconductors (MOX) or carbon-based nanomaterials. polito.itacs.org When a VOC like this compound adsorbs onto the surface of the sensor material, it causes a measurable change in electrical conductivity or other physical properties. polito.it By using an array of different sensors, each with a slightly different response to various VOCs, a unique response pattern or "fingerprint" for this compound can be generated, allowing for its detection and differentiation from other compounds. tandfonline.com

Theoretical and Computational Studies on Hept 1 Enyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Hept-1-enyl Acetate (B1210297)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as hept-1-enyl acetate, from first principles. These methods solve the Schrödinger equation for a given molecular system to yield information about its electronic structure and reactivity.

Detailed research findings from quantum chemical calculations can elucidate the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. This is crucial for predicting how the molecule will interact with other chemical species. For instance, the double bond and the ester group are expected to be the primary sites of chemical reactivity.

Key calculated properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the oxygen atoms of the ester group would exhibit negative potential, while the hydrogen atoms and the region around the double bond would show positive potential.

Thermochemical Data: Quantum calculations can predict thermodynamic properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°gas), and heat capacity (Cp,gas). chemeo.com These values are essential for understanding the stability and energetics of reactions involving this compound. chemeo.com

Table 1: Calculated Quantum Chemical Properties of this compound

Property Value Unit Method/Source
Standard Gibbs free energy of formation (ΔfG°) -128.80 kJ/mol Joback Calculated Property chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) -356.67 kJ/mol Joback Calculated Property chemeo.com
Ideal gas heat capacity (Cp,gas) Data not readily available J/mol·K -
Dipole Moment Data not readily available Debye -

Note: The values in this table are computationally predicted and may vary depending on the level of theory and basis set used in the calculation.

The reactivity of this compound can be further explored by simulating reaction mechanisms. For example, quantum chemical calculations can model the hydrolysis of the ester linkage or addition reactions at the carbon-carbon double bond, providing insights into the activation energies and transition state geometries of these processes.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules and their interactions with other substances. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion and intermolecular forces.

For this compound, MD simulations could be particularly insightful in several areas:

Interactions with Biological Membranes: As a lipophilic molecule, this compound is likely to interact with cell membranes. MD simulations can model this interaction, showing how the molecule partitions into the lipid bilayer, its preferred orientation, and its effect on membrane properties such as fluidity and permeability.

Binding to Receptor Proteins: If this compound is being investigated for potential bioactivity, such as in olfaction or as a pheromone, MD simulations can be used to study its binding to specific receptor proteins. mdpi.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. mdpi.com

Solvation and Aggregation: MD simulations can model the behavior of this compound in different solvents, predicting its solubility and how it is solvated at the molecular level. It can also be used to study the self-aggregation of this compound molecules at higher concentrations.

Table 2: Potential Molecular Dynamics Simulation Systems for this compound

Simulation System Key Properties to Investigate Potential Findings
This compound in a lipid bilayer (e.g., POPC) Partition coefficient, orientation, effect on membrane thickness and fluidity Understanding of how the molecule interacts with and crosses biological membranes.
This compound with an olfactory receptor protein Binding affinity, binding pose, key interacting residues, conformational changes Elucidation of the molecular basis for its odor perception.
This compound in water Radial distribution function, hydrogen bonding, free energy of solvation Quantification of its solubility and behavior in an aqueous environment.

Note: The systems described in this table are hypothetical and represent potential research directions for understanding the interactions of this compound.

In Silico Screening and Predictive Modeling for Potential Bioactivities of this compound

In silico screening and predictive modeling are computational techniques used to rapidly assess the potential biological activities of a large number of compounds. These methods leverage existing data on known active molecules to build models that can predict the activity of new, untested compounds like this compound.

Common approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. By calculating a set of molecular descriptors for this compound (e.g., molecular weight, logP, polar surface area), its potential activity against various targets can be predicted. semanticscholar.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking could be used to screen it against a library of protein targets to identify potential biological interactions. nih.gov The binding energy calculated from docking can provide an estimate of the binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific receptor. By comparing the structure of this compound to known pharmacophore models for various biological targets, potential activities can be hypothesized.

Table 3: Predicted Physicochemical Properties and Bioactivity Indicators for this compound

Descriptor Value Method/Source Implication for Bioactivity
Molecular Weight 156.22 - epa.gov Adherence to Lipinski's rule of five for drug-likeness.
Octanol/Water partition coefficient (logP) 2.643 Crippen Calculated Property chemeo.com Indicates good lipid solubility and potential for membrane permeability. chemeo.com
Number of Hydrogen Bond Acceptors 2 Computed Influences binding to biological targets.
Number of Hydrogen Bond Donors 0 Computed Influences binding to biological targets.
Polar Surface Area (PSA) 26.3 Ų Computed nih.gov Affects membrane transport and bioavailability.

Note: These properties are often used as initial filters in in silico screening to assess the "drug-likeness" of a compound.

The application of these predictive models could suggest potential, yet unproven, bioactivities for this compound, such as antimicrobial or anti-inflammatory effects, which would then require experimental validation. nih.govmdpi.com

Cheminformatics Approaches in this compound Research

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. In the context of this compound research, cheminformatics plays a crucial role in organizing data and extracting knowledge.

Key applications include:

Database Management: Chemical databases such as PubChem and ChemSpider store vast amounts of information on chemical compounds, including their structures, properties, and associated literature. nih.govnih.gov These resources are invaluable for retrieving known data on this compound and similar compounds.

Similarity Searching: By representing this compound as a molecular fingerprint, it is possible to search large chemical databases for structurally similar compounds. This can help in identifying molecules with potentially similar properties or biological activities.

Data Analysis and Visualization: Cheminformatics tools can be used to analyze large datasets of chemical information, for example, to identify trends in structure-activity relationships or to visualize chemical space. This can aid in the rational design of new molecules based on the this compound scaffold.

The integration of these cheminformatics approaches provides a robust framework for managing the data generated from both computational and experimental studies on this compound, ultimately facilitating a deeper understanding of its chemical and biological properties.

Future Research Directions and Research Gaps for Hept 1 Enyl Acetate

Emerging Synthetic Strategies for Hept-1-enyl Acetate (B1210297)

The synthesis of alkenyl acetates, including hept-1-enyl acetate, is moving beyond traditional esterification methods towards more efficient and selective catalytic processes. Alkenyl acetates are recognized as inexpensive, stable, and environmentally friendly reagents that can be derived from abundant carbonyl compounds. dicp.ac.cn However, their low reactivity has historically posed a challenge. dicp.ac.cn

Emerging strategies focus on transition-metal-catalyzed reactions. A significant advancement is the nickel-catalyzed cross-electrophile coupling of alkenyl acetates with alkyl bromides, which allows for the synthesis of diverse aliphatic alkenes under mild conditions and with high functional group tolerance. dicp.ac.cnresearchgate.net This method provides a new pathway for creating structural complexity from simple precursors. dicp.ac.cn Additionally, photoredox catalysis presents a metal-free approach for the generation of radicals that can react with alkenyl acetates to form novel functionalized ketones. rsc.org Biocatalytic routes, using enzymes like lipases for the desymmetrization of di-acetates, are also gaining traction for producing specific enantiomers of acetate-containing molecules, a strategy that could be adapted for chiral synthesis involving this compound. rsc.org

Table 1: Emerging Synthetic Strategies and Their Potential for this compound
Synthetic StrategyDescriptionPotential Application for this compoundReference
Nickel-Catalyzed Cross-Electrophile CouplingCouples alkenyl acetates with alkyl bromides under mild conditions using a Ni(I) catalyst.Efficient synthesis of substituted heptenyl derivatives by forming new C-C bonds at the double bond. dicp.ac.cnresearchgate.netsnnu.edu.cn
Organic Photoredox CatalysisA metal-free method using a photocatalyst to generate radicals that react with alkenyl acetates.Introduction of functional groups (e.g., fluoroalkyl groups) to the heptenyl backbone to create novel analogues. rsc.org
Biocatalysis (Enzyme-Mediated Synthesis)Utilizes enzymes like lipases for stereoselective reactions, such as acylation or desymmetrization.Enantioselective synthesis of chiral this compound or its derivatives. rsc.org
Au-Pd Bimetallic CatalysisUsed for the industrial production of alkenyl acetates from acetic acid and lower olefins.Potentially scalable and efficient industrial synthesis of this compound itself. google.com

Unexplored Biological Roles and Mechanistic Pathways of this compound

The biological functions of this compound remain largely uninvestigated. However, the presence of the heptenyl structural motif in various bioactive natural products suggests a high probability of biological relevance. For instance, complex molecules containing a heptenyl group have been isolated from fungi and shown to possess biological activities. nih.gov Furthermore, many short-chain acetate esters are known to act as signaling molecules, such as insect pheromones, or to possess antimicrobial and anti-inflammatory properties. rsc.orgontosight.ai

A significant research gap exists in screening this compound for specific biological activities. Structure-activity relationship (SAR) studies on related esters show that bioactivity is often dependent on the length and structure of the alkyl or alkenyl chain. rsc.orgresearchgate.net For example, the hydrolysis of acetic esters by acetylcholinesterase is influenced by the leaving group's hydrophobicity and steric effects, suggesting that this compound could interact with biological enzymes. nih.gov Future research should explore its potential as an antimicrobial agent, an anti-inflammatory compound, or a semiochemical. Mechanistic studies, potentially using kinetic isotope effects and computational modeling, could elucidate how it interacts with biological targets, drawing parallels from studies on related enyne-allene cyclizations. nih.gov

Table 2: Potential Unexplored Biological Roles for this compound
Potential Biological RoleHypothesis BasisSuggested Research ApproachReference
Antimicrobial AgentAlkenyl-functionalized and other lipid-like compounds exhibit antimicrobial properties.Screening against a panel of pathogenic bacteria and fungi (e.g., Gram-positive and Gram-negative bacteria). rsc.orgresearchgate.net
Enzyme InhibitionSAR studies show that acetate esters can act as enzyme substrates or inhibitors (e.g., acetylcholinesterase).In vitro assays against a range of enzymes, particularly hydrolases and esterases. nih.govtjnpr.org
Semiochemical (Pheromone/Kairomone)Many acetate esters serve as insect pheromones or signaling molecules in mammals.Behavioral assays with insects or animal models to test for attraction or other behavioral responses. oup.com
Anti-inflammatory ActivityLipophilic natural products, including some esters, have demonstrated anti-inflammatory effects.Cell-based assays to measure inhibition of inflammatory pathways (e.g., cytokine production). ontosight.ai

Advancements in Analytical Characterization of this compound within Complex Matrices

Detecting and quantifying this compound, a likely volatile organic compound (VOC), within complex biological or environmental samples requires sophisticated analytical techniques. mdpi.com The primary challenge lies in separating the target analyte from a complex background matrix, which can include essential oils, food products, or biological fluids. mdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for analyzing volatile compounds like esters. mdpi.comnih.gov Modern approaches often use headspace (HS) sampling or solid-phase microextraction (SPME) to isolate volatiles prior to GC-MS analysis, which enhances sensitivity and reduces matrix interference. researchgate.netmdpi.com For non-volatile derivatives or in situations where thermal degradation is a concern, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative. mdpi.com A key research gap is the development of validated methods specifically for this compound. This includes establishing protocols for its extraction from various matrices and, if it is found to be chiral, developing methods for enantiomeric separation, likely using chiral GC columns. Furthermore, derivatization techniques can be employed to enhance the volatility or improve the chromatographic behavior of related non-volatile compounds, a strategy that could be adapted if needed. alwsci.com

Table 3: Advanced Analytical Techniques for this compound
TechniqueDescriptionApplication for this compoundReference
HS-SPME-GC-MSHeadspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry.Extraction and identification of volatile this compound from complex matrices like food, plant tissues, or biological fluids. researchgate.netmdpi.com
LC-MS/MSLiquid Chromatography with Tandem Mass Spectrometry.Analysis of potential non-volatile derivatives or metabolites of this compound in biological samples. mdpi.com
Chiral Gas ChromatographyGC using a chiral stationary phase to separate enantiomers.To separate and quantify the (R) and (S) enantiomers if this compound is found to be chiral in natural sources. nih.gov
Derivatization-GC-MSChemical modification of the analyte to improve its volatility or detection properties before GC-MS analysis.To analyze potential polar metabolites of this compound by converting them into more volatile forms (e.g., silylation). alwsci.com

Potential for Derivatization and Analogue Synthesis for Novel Research Applications

The structural features of this compound—a terminal double bond, an ester linkage, and a seven-carbon chain—offer multiple sites for chemical modification. Derivatization and analogue synthesis are powerful tools for conducting structure-activity relationship (SAR) studies, enhancing biological activity, or creating novel materials.

Future research could explore several derivatization strategies. The terminal alkene can be functionalized through reactions like hydroalkylation, epoxidation, or dihydroxylation to introduce new functional groups. The ester group itself can be hydrolyzed to the corresponding alcohol (hept-1-en-1-ol) and subsequently re-esterified with different carboxylic acids to probe the effect of the ester moiety on biological activity. researchgate.net Furthermore, the alkyl chain could be modified by introducing substituents, unsaturation, or heteroatoms. For example, the synthesis of pyrimidine (B1678525) derivatives has shown that introducing unsaturated side chains can enhance cytostatic activity compared to their saturated counterparts. mdpi.com Such modifications could be used to fine-tune the compound's properties for applications in fragrance chemistry, where molecular structure dictates odor perception, or in medicinal chemistry to develop more potent and selective bioactive agents. chemrxiv.orgnih.gov

Table 4: Potential Derivatization Strategies and Research Applications
Derivatization StrategyDescriptionPotential Research ApplicationReference
Alkene FunctionalizationReactions at the C1=C2 double bond, such as hydrogenation, epoxidation, or dihydroxylation.Investigate the role of the double bond in biological activity and create new chemical entities. mdpi.com
Ester ModificationHydrolysis to the alcohol followed by re-esterification with various acids, or conversion to amides or other functional groups.Conduct SAR studies to understand the importance of the acetate group for biological interactions or fragrance profile. researchgate.netnih.gov
Alkyl Chain ModificationIntroducing substituents (e.g., halogens, hydroxyl groups) or additional unsaturation along the seven-carbon chain.Tune lipophilicity and steric properties to optimize biological activity or create novel fragrance compounds. rsc.orgmdpi.com
Late-Stage FunctionalizationUsing modern catalytic methods to introduce functional groups (e.g., selenylation) into the molecule in the final steps of a synthesis.Efficiently create a library of analogues for high-throughput screening of biological activity. acs.org

Q & A

Q. What are the standard synthetic methods for preparing hept-1-enyl acetate in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification between hept-1-en-1-ol and acetic acid. Key steps include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid is commonly used to accelerate the reaction .
  • Reaction conditions : Reflux under anhydrous conditions to minimize hydrolysis, with temperature control (e.g., 80–100°C) to optimize yield .
  • Purification : Distillation or column chromatography is employed to isolate the product from unreacted starting materials and byproducts (e.g., diesters or isomers) .
  • Characterization : Confirm purity and structure using NMR (e.g., δ 4.6–5.0 ppm for the vinyl proton) and GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR spectroscopy :
    • ¹H NMR : Identify the vinyl proton (δ ~5.0 ppm, doublet of doublets, J = 8.1–10.2 Hz) and acetate methyl group (δ ~2.0 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and alkene carbons (δ ~115–125 ppm) .
  • IR spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .
  • GC-MS : Verify molecular ion ([M]⁺ at m/z 142) and fragmentation patterns (e.g., loss of acetic acid, m/z 100) .
    Always compare results with literature or computational predictions to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in experimental workflows?

  • Ventilation : Use a fume hood to avoid inhalation of vapors .
  • Protective equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in a cool, dry place away from oxidizers and ignition sources .
  • Waste disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity and isomer formation during the synthesis of this compound?

  • Catalyst optimization : Use Lewis acids (e.g., BF₃·Et₂O) to favor esterification at the terminal alkene, minimizing internal isomer byproducts .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the alcohol, improving regiocontrol .
  • Analytical validation : Employ HPLC or chiral GC to detect and quantify isomers. Computational tools (e.g., DFT) can predict reaction pathways and transition states .
  • Temperature modulation : Lower temperatures (e.g., 50°C) may reduce side reactions but require extended reaction times .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing this compound derivatives?

  • Multi-technique validation : Cross-validate NMR and IR data with X-ray crystallography (if crystalline) or high-resolution MS .
  • Dynamic NMR studies : Resolve overlapping signals by variable-temperature NMR to detect conformational exchange .
  • Isotopic labeling : Synthesize deuterated analogs to assign ambiguous protons (e.g., vinyl vs. acetate protons) .
  • Systematic literature review : Compare findings with prior studies, noting solvent or instrument calibration differences that may cause shifts .

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • DFT modeling : Calculate activation energies for esterification pathways to identify rate-limiting steps .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics and transition states .
  • Spectroscopic prediction tools : Use software (e.g., ACD/Labs) to simulate NMR shifts and compare with experimental data .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.